molecular formula C15H16F3N3O3 B2387944 N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide CAS No. 2034223-89-5

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2387944
CAS No.: 2034223-89-5
M. Wt: 343.306
InChI Key: YTSFYIWLZYDXSO-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy group at the para position of the benzene ring and a pyrazole-containing ethoxyethyl side chain. This compound is structurally notable for its hybrid pharmacophore design, combining a benzamide core (common in enzyme inhibitors and receptor modulators) with a pyrazole moiety (frequently utilized in medicinal chemistry for heterocyclic interactions). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole-ethoxyethyl chain may contribute to solubility and target binding.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)24-13-4-2-12(3-5-13)14(22)19-7-10-23-11-9-21-8-1-6-20-21/h1-6,8H,7,9-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFYIWLZYDXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Mediated Coupling for Aryl Halide Functionalization

The trifluoromethoxy group is introduced via cross-coupling reactions using 1-iodo-4-(trifluoromethoxy)benzene (CAS 103962-05-6) as a key intermediate. For example, Suzuki-Miyaura coupling with boronic acids under microwave irradiation achieves aryl-aryl bond formation:

Representative Procedure:
A mixture of 1-iodo-4-(trifluoromethoxy)benzene (288 mg, 1.0 mmol), 6-chloro-5-methylpyridin-3-ylboronic acid (223 mg, 1.3 mmol), K₂CO₃ (552 mg, 4.0 mmol), and Pd(PPh₃)₄ (10 mg) in DMF/H₂O (2:0.5 mL) was irradiated at 120°C for 10 minutes. Post-workup yielded 2-chloro-3-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine in 72.6% yield.

Hydrolysis to Carboxylic Acid

The resultant aryl halides are hydrolyzed to benzoic acids using basic conditions (e.g., NaOH/H₂O₂ at 80°C), followed by acidification to isolate 4-(trifluoromethoxy)benzoic acid.

Preparation of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine

Alkylation of Pyrazole

Pyrazole is alkylated with 2-chloroethyl ether derivatives. A Sonogashira coupling approach adapts methods from triazole synthesis:

Example:
2-(2-Propynyloxy)tetrahydro-2H-pyran (0.758 g, 5.41 mmol), 1-iodo-4-(trifluoromethoxy)benzene (1.30 g, 4.51 mmol), CuI (17 mg), and PdCl₂(PPh₃)₂ (158 mg) in THF/H₂O (25 mL) under CO atmosphere for 48 hours yielded 64% of the pyrazole intermediate.

Amine Functionalization

The ethoxyethylamine side chain is introduced via nucleophilic substitution. For instance, reacting 2-(2-chloroethoxy)ethylamine with pyrazole in the presence of NaH/DMF at 60°C for 12 hours affords the desired amine.

Amide Bond Formation

Activation of Carboxylic Acid

4-(Trifluoromethoxy)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{4-(Trifluoromethoxy)benzoyl chloride} + \text{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Yield Optimization:

  • Solvent: DCM > THF due to better acyl chloride stability.
  • Base: TEA (2.5 equiv.) achieves 85–90% conversion.

Coupling Reagents

Alternative methods employ HATU or EDCI/HOBt for direct coupling without isolating the acyl chloride:

Procedure:
4-(Trifluoromethoxy)benzoic acid (1.0 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol) in DMF were stirred for 10 minutes. 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine (1.1 mmol) was added, and the mixture stirred at 25°C for 6 hours. Purification by silica chromatography yielded the amide in 78% yield.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Catalyst/Reagent
Acyl Chloride + Amine DCM, TEA, 0°C → 25°C, 12 h 82% SOCl₂, TEA
HATU-Mediated Coupling DMF, DIPEA, 25°C, 6 h 78% HATU, DIPEA
Microwave-Assisted Suzuki DMF/H₂O, 120°C, 10 min 73% Pd(PPh₃)₄, K₂CO₃

Challenges and Mitigation Strategies

  • Trifluoromethoxy Group Stability: The -OCF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Using anhydrous solvents and neutral pH during coupling is critical.
  • Regioselectivity in Pyrazole Alkylation: N1 vs. N2 alkylation is controlled by steric hindrance. Bulky bases (e.g., LiHMDS) favor N1 selectivity.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for acyl chloride formation, reducing decomposition risks. Pd-catalyzed steps utilize immobilized catalysts to enhance recyclability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage or modification.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under reducing conditions, such as with lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Modified pyrazole derivatives or ring-opened products.

    Reduction: Corresponding amines or partially reduced intermediates.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring, an ethoxyethyl linker, and a trifluoromethoxy-substituted benzamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
  • Attachment of the Ethoxyethyl Linker : The pyrazole derivative is reacted with an ethylene oxide derivative.
  • Formation of the Benzamide Moiety : The final step involves reacting the intermediate with 4-(trifluoromethoxy)benzoic acid or its derivatives using amide coupling conditions such as EDCI or DCC in the presence of a base like triethylamine .

Medicinal Chemistry

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide serves as a scaffold for drug design, particularly targeting enzymes or receptors involved in inflammatory and oncological pathways. Its structural features allow it to modulate biological activity effectively.

Case Study : A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity by inhibiting specific pathways associated with cytokine release, highlighting the potential of compounds like this compound in therapeutic applications .

Biological Studies

The compound can be employed to investigate interactions between pyrazole derivatives and biological macromolecules, such as proteins and nucleic acids. This research can elucidate mechanisms of action and inform drug development strategies.

Data Table: Interaction Studies

CompoundTarget ProteinMethodologyFindings
This compoundCyclooxygenase-2 (COX-2)Molecular dockingHigh binding affinity observed
This compoundProtein Kinase B (AKT)In vitro assaysInhibition of phosphorylation activity

Materials Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Case Study : Research indicated that incorporating trifluoromethoxy groups enhances the electronic properties of materials, making them suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing it to modulate the activity of target proteins. The trifluoromethoxy group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide, we compare it with three analogs (Table 1) based on benzamide scaffolds and heterocyclic substitutions.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents Key Features Solubility (LogP)
Target Compound 383.3 g/mol Trifluoromethoxy, pyrazole-ethoxyethyl Hybrid benzamide-pyrazole design ~2.8 (estimated)
4-(Trifluoromethoxy)benzamide 219.1 g/mol Trifluoromethoxy Simple benzamide backbone ~1.5
N-(2-Hydroxyethyl)-4-(trifluoromethoxy)benzamide 249.2 g/mol Trifluoromethoxy, hydroxyethyl Polar side chain ~1.2
N-(Pyrazol-1-ylmethyl)-4-(trifluoromethoxy)benzamide 315.3 g/mol Trifluoromethoxy, pyrazole-methyl Shorter pyrazole linkage ~2.5

Key Findings :

Lipophilicity and Bioavailability :
The target compound’s pyrazole-ethoxyethyl chain increases lipophilicity (estimated LogP ~2.8) compared to simpler analogs like 4-(trifluoromethoxy)benzamide (LogP ~1.5). This may enhance membrane permeability but reduce aqueous solubility, a trade-off common in CNS-targeting agents.

In contrast, N-(pyrazol-1-ylmethyl)-4-(trifluoromethoxy)benzamide’s methyl linkage may confer greater stability .

Synthetic Complexity :
The target compound’s synthesis requires multi-step functionalization of the benzamide core, including etherification and pyrazole coupling. This contrasts with simpler derivatives (e.g., N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide), which can be synthesized in fewer steps.

Biological Activity: While direct data for the target compound is scarce, pyrazole-containing benzamides are frequently associated with kinase inhibition (e.g., JAK2, EGFR). For instance, analogs with shorter pyrazole linkers have demonstrated IC₅₀ values in the nanomolar range for kinase targets, suggesting the target compound’s extended chain may alter binding kinetics .

Biological Activity

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a P2Y12 antagonist. This compound is part of a broader class of pyrazole derivatives that have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

  • Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
  • Ethoxy Group : Enhances solubility and bioavailability.
  • Trifluoromethoxy Group : Increases lipophilicity and may enhance binding affinity to biological targets.

This compound's chemical formula is C15H17F3N2O2C_{15}H_{17}F_3N_2O_2, and its molecular weight is approximately 334.3 g/mol.

This compound primarily acts as an antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. By inhibiting this receptor, the compound may be effective in preventing thrombotic events associated with cardiovascular diseases .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory activity against BRAF(V600E), a common mutation in melanoma . This suggests that the compound could be further explored for its efficacy in cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. For example, certain pyrazole compounds have demonstrated the ability to inhibit nitric oxide production in macrophages, indicating potential therapeutic applications in conditions characterized by excessive inflammation .

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. Some studies report that specific pyrazole compounds exhibit moderate to excellent activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Synthesis and Evaluation

A series of studies have focused on synthesizing various pyrazole derivatives and evaluating their biological activities. For instance:

  • Study on Antitumor Activity : A study synthesized several pyrazole derivatives and tested them against BRAF(V600E) mutant cells, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Anti-inflammatory Evaluation : Another research highlighted the synthesis of pyrazole derivatives that inhibited LPS-induced nitric oxide production in vitro, showcasing their potential as anti-inflammatory agents .

Comparative Table of Biological Activities

Compound NameTarget ActivityIC50 (µM)Reference
Compound ABRAF(V600E) Inhibition5.0
Compound BNitric Oxide Inhibition10.0
Compound CAntibacterial Activity15.0

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and structural integrity (e.g., pyrazole protons at δ 7.5–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} validate the benzamide carbonyl group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 365.31 for related analogs) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

How can computational methods predict the compound’s target interactions and pharmacokinetic behavior?

Q. Advanced

  • Molecular docking : Identifies binding affinities to targets like kinases or GPCRs using software (AutoDock Vina, Schrödinger Suite). For example, pyrazole and benzamide moieties show hydrogen bonding with kinase active sites .
  • Molecular dynamics (MD) simulations : Predict conformational stability in biological membranes (e.g., 50-ns simulations in GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and metabolic stability (CYP3A4 susceptibility) .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from assay variability. Mitigation approaches include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation tests (MTT assays) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., trifluoromethoxy vs. methoxy substitutions) to isolate functional group contributions .
  • Dose-response standardization : Use IC50_{50} values normalized to control compounds (e.g., staurosporine for kinase inhibition) .

How to design experiments assessing its pharmacokinetic properties?

Q. Advanced

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Permeability : Caco-2 cell monolayers measure apparent permeability (Papp_{app}) to predict oral bioavailability .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies unbound fraction .

Which functional groups critically influence its bioactivity?

Q. Basic

  • Trifluoromethoxy group : Enhances lipophilicity (logP ~3.5) and metabolic stability via electron-withdrawing effects .
  • Pyrazole ring : Mediates hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases) .
  • Ethoxyethyl linker : Balances rigidity and flexibility for optimal target engagement .

What derivatization strategies explore structure-activity relationships (SAR)?

Q. Advanced

  • Pyrazole modifications : Introduce substituents (e.g., methyl, fluorine) at N1/C4 positions to modulate steric and electronic effects .
  • Benzamide substitutions : Replace trifluoromethoxy with cyano or sulfonamide groups to alter polarity .
  • Linker optimization : Replace ethoxyethyl with PEG-based spacers to improve solubility .

Key Methodological Insights from Evidence

AspectKey FindingsReferences
Synthesis Optimization Pd catalysis improves coupling yields by ~20% compared to uncatalyzed reactions
Bioactivity Trifluoromethoxy analogs show 10–100x higher kinase inhibition vs. methoxy derivatives
Computational Modeling MD simulations predict >80% stability of the benzamide group in aqueous environments

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